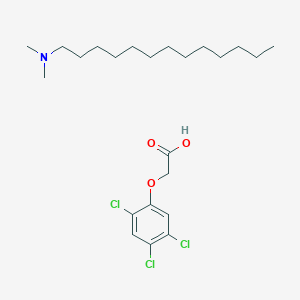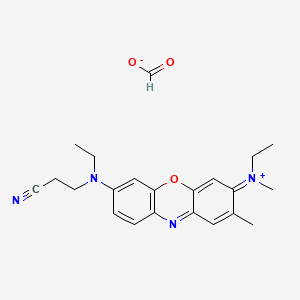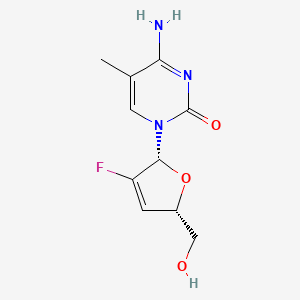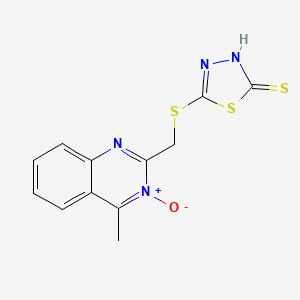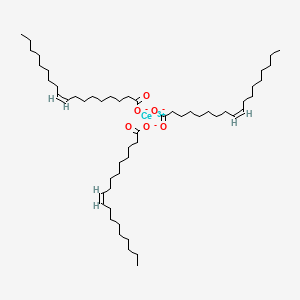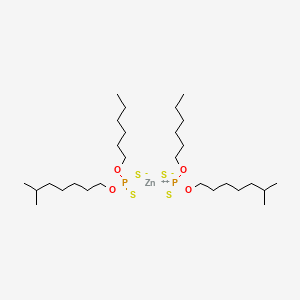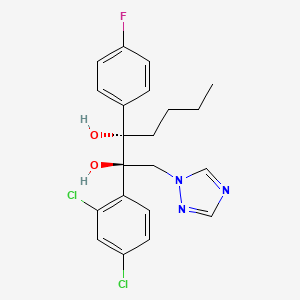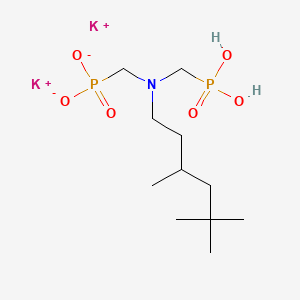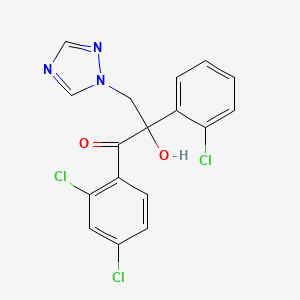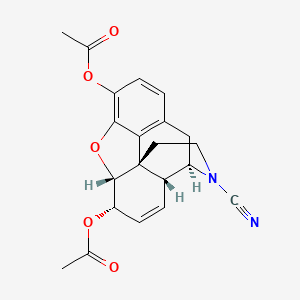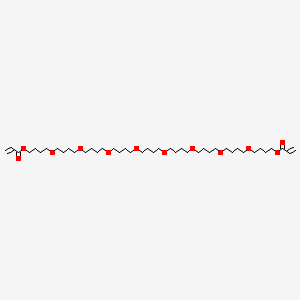
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is a complex organic compound with the molecular formula C42H78O12. It is known for its unique structure, which includes multiple ether linkages and acrylate groups. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate typically involves the reaction of polyether diols with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Polyether diol+Acryloyl chloride→5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether diol and acrylic acid.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are employed.
Addition Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Polyether diol and acrylic acid.
Addition Reactions: Adducts with various functional groups.
Aplicaciones Científicas De Investigación
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is utilized in several scientific research fields:
Chemistry: As a monomer for the synthesis of advanced polymers and copolymers.
Biology: In the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: As a component in dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength and chemical resistance.
Comparación Con Compuestos Similares
Similar Compounds
- Polyethylene glycol diacrylate (PEGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate offers:
- Higher molecular weight : Leading to the formation of more robust polymer networks.
- Multiple ether linkages : Providing flexibility and improved solubility in various solvents.
- Enhanced reactivity : Due to the presence of multiple acrylate groups, allowing for diverse applications in polymer chemistry and materials science.
Propiedades
Número CAS |
93982-39-9 |
|---|---|
Fórmula molecular |
C42H78O12 |
Peso molecular |
775.1 g/mol |
Nombre IUPAC |
4-[4-[4-[4-[4-[4-[4-[4-(4-prop-2-enoyloxybutoxy)butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C42H78O12/c1-3-41(43)53-39-21-19-37-51-35-17-15-33-49-31-13-11-29-47-27-9-7-25-45-23-5-6-24-46-26-8-10-28-48-30-12-14-32-50-34-16-18-36-52-38-20-22-40-54-42(44)4-2/h3-4H,1-2,5-40H2 |
Clave InChI |
XIRCRPNSIVRMQI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


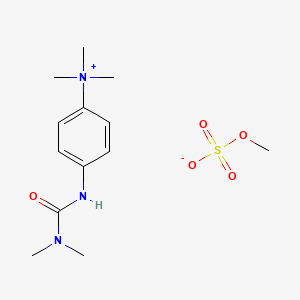
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

